Cas no 448956-54-5 (4-(Allyloxy)-2-fluorobenzonitrile)

4-(Allyloxy)-2-fluorobenzonitrile is a fluorinated aromatic nitrile compound featuring an allyloxy functional group. Its molecular structure, combining a fluorine substituent and an allyl ether linkage, makes it a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceuticals. The electron-withdrawing nitrile and fluorine groups enhance reactivity in nucleophilic substitution and cross-coupling reactions, while the allyloxy moiety offers potential for further functionalization via olefin chemistry. This compound is valued for its stability and compatibility with diverse reaction conditions, making it suitable for applications in medicinal chemistry and material science. Its precise structural attributes facilitate controlled modifications in target-oriented synthesis.
4-(Allyloxy)-2-fluorobenzonitrile structure
448956-54-5 structure
商品名:4-(Allyloxy)-2-fluorobenzonitrile
CAS番号:448956-54-5
MF:C10H8FNO
メガワット:177.175025939941
CID:4650066
PubChem ID:18512342

4-(Allyloxy)-2-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-(allyloxy)-2-fluorobenzonitrile
    • 4-Allyloxy-2-fluoro-benzonitrile
    • 2-fluoro-4-prop-2-enoxybenzonitrile
    • YSA95654
    • W13139
    • A1-01336
    • -4(allyloxy)-2-fluorobenzonitrile
    • 448956-54-5
    • AKOS017391331
    • MFCD23723185
    • CS-0036571
    • SCHEMBL3965716
    • WS-00802
    • HRFHZCVQCLPBHG-UHFFFAOYSA-N
    • 4-(Allyloxy)-2-fluorobenzonitrile
    • インチ: 1S/C10H8FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5H2
    • InChIKey: HRFHZCVQCLPBHG-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C#N)C=CC(=C1)OCC=C

計算された属性

  • せいみつぶんしりょう: 177.058992041g/mol
  • どういたいしつりょう: 177.058992041g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 33

4-(Allyloxy)-2-fluorobenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1266880-1g
4-Allyloxy-2-fluoro-benzonitrile
448956-54-5 95%
1g
$395 2024-06-06
eNovation Chemicals LLC
Y1266880-5g
4-Allyloxy-2-fluoro-benzonitrile
448956-54-5 95%
5g
$1140 2024-06-06
1PlusChem
1P00I8XR-250mg
4-Allyloxy-2-fluoro-benzonitrile
448956-54-5 95%
250mg
$154.00 2024-05-02
Aaron
AR00I963-5g
4-Allyloxy-2-fluoro-benzonitrile
448956-54-5 95%
5g
$1037.00 2023-12-13
Aaron
AR00I963-250mg
4-Allyloxy-2-fluoro-benzonitrile
448956-54-5 95%
250mg
$178.00 2023-12-13
A2B Chem LLC
AI50591-2g
4-(Allyloxy)-2-fluorobenzonitrile
448956-54-5 95%
2g
$569.00 2024-04-20
1PlusChem
1P00I8XR-100mg
4-Allyloxy-2-fluoro-benzonitrile
448956-54-5 95%
100mg
$88.00 2024-05-02
A2B Chem LLC
AI50591-500mg
4-(Allyloxy)-2-fluorobenzonitrile
448956-54-5 95%
500mg
$217.00 2024-04-20
Crysdot LLC
CD12071037-5g
4-(Allyloxy)-2-fluorobenzonitrile
448956-54-5 97%
5g
$1153 2024-07-24
Crysdot LLC
CD12071037-1g
4-(Allyloxy)-2-fluorobenzonitrile
448956-54-5 97%
1g
$383 2024-07-24

4-(Allyloxy)-2-fluorobenzonitrile 関連文献

4-(Allyloxy)-2-fluorobenzonitrileに関する追加情報

Introduction to 4-(Allyloxy)-2-fluorobenzonitrile (CAS No. 448956-54-5) in Modern Chemical Research

4-(Allyloxy)-2-fluorobenzonitrile (CAS No. 448956-54-5) is a fluorinated aromatic nitrile derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties. The presence of both an allyl ether group and a fluorine substituent on the benzene ring imparts unique electronic and steric characteristics, making it a valuable intermediate in the synthesis of bioactive molecules.

The compound’s molecular structure, featuring a highly electronegative fluorine atom adjacent to a nitrile group, enhances its reactivity in various chemical transformations. This combination allows for selective functionalization at multiple sites, enabling the construction of complex scaffolds essential for drug discovery. In recent years, the demand for fluorinated compounds in medicinal chemistry has surged, driven by their improved metabolic stability, lipophilicity, and binding affinity to biological targets.

Recent studies have highlighted the utility of 4-(Allyloxy)-2-fluorobenzonitrile in the development of novel therapeutic agents. For instance, researchers have explored its role as a precursor in the synthesis of kinase inhibitors, where the fluorine atom plays a crucial role in modulating enzyme activity. The allyl ether moiety provides a handle for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, facilitating the introduction of diverse pharmacophores.

One notable application of 4-(Allyloxy)-2-fluorobenzonitrile is in the synthesis of small-molecule probes for studying protein-protein interactions. The compound’s ability to undergo selective modifications allows chemists to generate libraries of analogs with tailored properties. These libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for treating neurological disorders and cancer.

The fluorine atom in 4-(Allyloxy)-2-fluorobenzonitrile also contributes to its potential as an agrochemical intermediate. Fluorinated pesticides and herbicides are known for their enhanced efficacy and environmental persistence, making them attractive candidates for modern agriculture. By serving as a building block, this compound enables the design of novel agrochemicals with improved crop protection properties.

In terms of synthetic methodologies, 4-(Allyloxy)-2-fluorobenzonitrile has been employed in transition-metal-catalyzed reactions to access structurally diverse derivatives. For example, palladium-catalyzed cross-coupling reactions with aryl halides or heteroarylboronic acids have yielded functionalized benzonitriles with potential pharmaceutical applications. Additionally, copper-mediated reactions have been utilized to introduce nitrogen-containing heterocycles, expanding the compound’s utility in medicinal chemistry.

The increasing interest in green chemistry has also influenced the use of 4-(Allyloxy)-2-fluorobenzonitrile as a sustainable building block. Researchers have developed catalytic systems that minimize waste and energy consumption during its synthesis. These advancements align with global efforts to promote environmentally friendly chemical processes while maintaining high yields and purity standards.

Future research directions may explore the pharmacological potential of derivatives derived from 4-(Allyloxy)-2-fluorobenzonitrile. The combination of fluorine and nitrile functionalities offers opportunities for designing molecules with enhanced bioavailability and target specificity. Computational modeling and experimental validation will be crucial in deciphering structure-activity relationships and optimizing drug-like properties.

In conclusion, 4-(Allyloxy)-2-fluorobenzonitrile (CAS No. 448956-54-5) represents a promising scaffold in chemical research, particularly in pharmaceutical and agrochemical applications. Its unique structural features enable diverse synthetic pathways and functionalization strategies, making it indispensable for modern drug discovery efforts. As scientific understanding advances, this compound is expected to play an increasingly pivotal role in developing next-generation therapeutics and sustainable chemical solutions.

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Amadis Chemical Company Limited
(CAS:448956-54-5)4-(Allyloxy)-2-fluorobenzonitrile
A1231242
清らかである:99%
はかる:5g
価格 ($):950